Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate
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Overview
Description
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and a cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by chlorination to introduce the chlorine atom. The cyclopropylamino group is then added through nucleophilic substitution reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate
- Methyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate
- Methyl 3-(4-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate
Uniqueness
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate is unique due to the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and biological activity. The cyclopropylamino group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14ClN3O2 |
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Molecular Weight |
243.69 g/mol |
IUPAC Name |
methyl 3-(4-chloropyrazol-1-yl)-2-(cyclopropylamino)propanoate |
InChI |
InChI=1S/C10H14ClN3O2/c1-16-10(15)9(13-8-2-3-8)6-14-5-7(11)4-12-14/h4-5,8-9,13H,2-3,6H2,1H3 |
InChI Key |
QHWUSMYISPZNNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN1C=C(C=N1)Cl)NC2CC2 |
Origin of Product |
United States |
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